molecular formula C10H10N2O3 B1660616 (E)-2-(2-Acetylhydrazono)-2-phenylacetic acid CAS No. 80238-38-6

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid

Cat. No.: B1660616
CAS No.: 80238-38-6
M. Wt: 206.20 g/mol
InChI Key: FINCVADLYATHML-XFXZXTDPSA-N
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Description

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid is an organic compound with a complex structure that includes an acetylhydrazine group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Acetylhydrazono)-2-phenylacetic acid typically involves the reaction of acetylhydrazine with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-(2-Acetylhydrazono)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-2-(2-Acetylhydrazono)-2-phenylacetic acid include other hydrazine derivatives and phenylacetic acid derivatives. Examples include:

    Hydrazine derivatives: Phenylhydrazine, acetylhydrazine

    Phenylacetic acid derivatives: Phenylacetic acid, 2-phenylpropionic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

80238-38-6

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(2Z)-2-(acetylhydrazinylidene)-2-phenylacetic acid

InChI

InChI=1S/C10H10N2O3/c1-7(13)11-12-9(10(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)(H,14,15)/b12-9-

InChI Key

FINCVADLYATHML-XFXZXTDPSA-N

Isomeric SMILES

CC(=O)N/N=C(/C1=CC=CC=C1)\C(=O)O

SMILES

CC(=O)NN=C(C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)NN=C(C1=CC=CC=C1)C(=O)O

80238-38-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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